Dicrotophos

Description

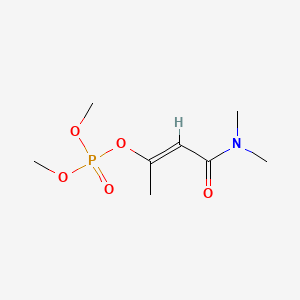

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(E)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEENJGZXVHKXNB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(C)C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)N(C)C)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO5P | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023914 | |

| Record name | Dicrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicrotophos appears as a yellow to brown liquid with a mild ester odor. Used to control sucking, boring, and chewing pests on rice, cotton, coffee, apples, and other crops. Effective on ornamentals, trees, and shrubs for aphids, leaf hoppers, and scale insects. (EPA, 1998), Yellow-brown liquid with a mild, ester odor. [insecticide]; [NIOSH], YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Yellow-brown liquid with a mild, ester odor., Yellow-brown liquid with a mild, ester odor. [insecticide] | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicrotophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

752 °F at 760 mmHg (EPA, 1998), 400 °C at 760 mm Hg; 130 °C at 0.1 mm Hg, 752 °F | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Above 175F (EPA, 1998), >200 °F (TCC), >93 °C c.c., >200 °F | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Totally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosene, Miscible with carbon tetracloride, MISCIBLE WITH HEXYLENE GLYCOL, MISCIBLE WITH ISOPROPYL OXITOL, PHENTOXONE, ETHYL, ISOPROPYL & DIACETONE ALCOHOLS, Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.216 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.216 g/cu cm at 15 °C, Relative density (water = 1): 1.216 (15 °C), 1.22 at 59 °F, (59 °F): 1.22 | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1e-05 mmHg at 68 °F (EPA, 1998), 0.0001 [mmHg], 21.3 mPa (1.60X10-4 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.013, 0.0001 mmHg | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicrotophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish liquid, Amber liquid, Brown liquid, Liquid, commercial grade is brown | |

CAS No. |

141-66-2, 3735-78-2 | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicrotophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicrotophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC370784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicrotophos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dicrotophos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Dicrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICROTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B541I65WBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N,N-dimethylcrotonamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TC3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Toxicological Assessment of Dicrotophos

Mechanisms of Cholinesterase Inhibition by Dicrotophos

This compound is characterized as a potent inhibitor of cholinesterase (ChE) activity. epa.gov Its mode of toxic action involves the phosphorylation of the serine residue at the active site of the acetylcholinesterase enzyme. regulations.govregulations.govwikipedia.org This binding prevents AChE from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, leading to an accumulation of ACh in the synaptic cleft. regulations.govwikipedia.orgnih.govnih.gov The resulting overstimulation of cholinergic receptors in the central and peripheral nervous systems underlies the observed neurotoxicity. regulations.govoecd.org

Acetylcholinesterase (AChE) Inhibition Dynamics

The inhibition of AChE by organophosphates like this compound is typically characterized as irreversible or quasi-irreversible phosphorylation. wikipedia.org This process involves the formation of a stable complex between the organophosphate molecule and the enzyme's active site. wikipedia.org The recovery of enzyme activity requires the synthesis of new enzyme or, in some cases, can be facilitated by oxime reactivators, although the effectiveness of reactivation varies depending on the specific organophosphate and the enzyme source. cabidigitallibrary.org this compound causes cholinesterase inhibition at very low concentrations, and this inhibition can persist for up to two weeks following a single exposure. epa.govepa.gov After repeated exposure at the same dose, the degree of inhibition can reach a steady state, where the amount of AChE inhibition is in equilibrium with the production of new, uninhibited enzyme. regulations.gov

In Vitro Studies of this compound-Induced AChE Inhibition

In vitro studies have been conducted to quantify the AChE inhibitory activity of this compound. These studies often involve incubating the enzyme with varying concentrations of this compound and measuring the residual enzyme activity. The concentration causing 50% inhibition (IC50) is a common metric used to express the potency of inhibition. While specific in vitro IC50 values for this compound across diverse species were not consistently available in the provided snippets, research indicates that this compound is a potent cholinesterase inhibitor in various species, including rodents and dogs. epa.gov In vitro AChE inhibition data for this compound has been utilized in toxicological assessments, including the development of interspecies pharmacodynamic data-derived extrapolation factors.

Interspecies Sensitivity to Cholinesterase Inhibition

Studies in laboratory animals have demonstrated that this compound is a potent cholinesterase inhibitor across different species, including rodents, rabbits, and dogs. epa.gov The sensitivity to this compound-induced ChE inhibition can vary between species and even between sexes within the same species. For instance, female rats have been observed to be more sensitive than males in acute oral studies. epa.gov The rat is also considered more sensitive than the mouse in both acute and chronic studies. epa.gov Interspecies ratios for cholinesterase inhibition have been analyzed, and for this compound, these ratios were found to be approximately 1 across a range of inhibitory concentrations (IC10 to IC75) in recent analyses. Cholinesterase inhibition in plasma, red blood cells (RBC), and brain has been reported in rats and dogs in subchronic and chronic feeding studies, with approximately the same sensitivity observed across these species. healthcouncil.nl

Mammalian and Human Health Implications

Exposure to this compound can result in significant health implications for mammals and humans due to its potent anticholinesterase activity. These effects can manifest acutely following short-term exposure or as outcomes of subchronic and chronic exposure.

Acute Toxicological Manifestations and Their Underlying Pathophysiology

Acute exposure to this compound can lead to rapid and potentially fatal organophosphate poisoning. nj.gov The symptoms observed are characteristic of cholinergic overstimulation due to the accumulation of acetylcholine at nerve endings. healthcouncil.nl Acute toxicological manifestations can include headache, sweating, nausea, vomiting, diarrhea, excessive salivation, lacrimation, muscle twitching, muscle cramps, fasciculation, weakness, loss of coordination, ataxia, cyanosis, pulmonary edema, bradycardia, hypotension, collapse, convulsions, and ultimately, respiratory paralysis and death. nj.govorst.edu

The pathophysiology underlying these symptoms is directly linked to the overstimulation of both muscarinic and nicotinic acetylcholine receptors. Overstimulation of muscarinic receptors in smooth muscles, glands, and the central nervous system contributes to symptoms like increased salivation, lacrimation, vomiting, diarrhea, bradycardia, and bronchoconstriction. Overstimulation of nicotinic receptors at the neuromuscular junction leads to muscle fasciculations, cramps, weakness, and potentially paralysis, including paralysis of the respiratory muscles. Overstimulation of nicotinic receptors in autonomic ganglia can also cause effects such as hypertension.

Case studies in humans following accidental exposures have documented high acute toxicity, with observed effects including strong inhibition of red blood cell AChE and plasma ChE activity, excessive salivation, reversible nerve paralysis, and respiratory difficulty. healthcouncil.nl Recovery of cholinesterase activity following acute intoxication can be slow, potentially taking more than a month. healthcouncil.nl

Subchronic and Chronic Exposure Outcomes

Subchronic and chronic exposure to this compound in laboratory animals has also demonstrated significant toxicological outcomes, primarily related to cholinesterase inhibition. In subchronic oral neurotoxicity feeding studies in rats, a Lowest Observed Adverse Effect Level (LOAEL) of 0.04 mg/kg was identified based on plasma, erythrocyte, or brain ChE inhibition in both sexes. nih.gov Cholinesterase inhibition was observed in all three compartments. nih.gov In a 13-week feeding study in rats, inhibition of plasma ChE, red blood cell AChE, and brain AChE was reported. healthcouncil.nl

Chronic feeding studies in rats and dogs have further characterized the effects of long-term exposure. In 2-year feeding trials, the threshold for cholinesterase depression was reported as 10 ppm in rats and 16 ppm in dogs. orst.edu In 2-year studies in rats, the No Observed Adverse Effect Levels (NOAELs) for brain and red blood cell AChE were 0.05 mg/kg bw/day and <0.02 mg/kg bw/day, respectively. healthcouncil.nl In a 2-year study in dogs, the NOAEL for brain and red blood cell AChE was 0.04 mg/kg bw/day. healthcouncil.nl These studies indicate that cholinesterase inhibition in brain tissue is often the most sensitive adverse toxic effect observed in animal studies, occurring at lower dose levels than those causing other toxic effects. healthcouncil.nl

Beyond cholinesterase inhibition, other effects have been noted at higher doses in subchronic and chronic studies, although they may or may not be directly related to ChE inhibition. These can include reduced body weights, decreased fetal weight, reduced pup viability, reduced fertility index, testicular lesions, and kidney lesions. orst.educa.gov

Data from chronic toxicity studies in rats and dogs are summarized below:

| Species | Study Duration | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Rat | 2 years | Brain AChE Inhibition | 0.05 | - | healthcouncil.nl |

| Rat | 2 years | Red Blood Cell AChE Inhibition | <0.02 | - | healthcouncil.nl |

| Dog | 2 years | Brain and Red Blood Cell AChE Inhibition | 0.04 | - | healthcouncil.nl |

| Rat | 90 days | Growth, pathological changes | 15-45 | 135 | orst.edu |

Repeated exposure in humans may also lead to chronic organophosphate-induced neuropsychiatric disorders, characterized by personality changes such as depression, anxiety, or irritability. nj.gov Neurotoxic effects, including numbness, "pins and needles" sensation, and weakness in the extremities, have also been linked to poisoning with organophosphate pesticides, occurring after both acute and chronic exposure. nj.gov

Hepatic and Renal Systemic Effects

Studies have indicated that organophosphate pesticides, including this compound, can induce adverse effects on the liver and kidneys orst.eduwisdomlib.org. In male rats, increases in kidney and liver weights were observed at a dietary concentration of 135 ppm orst.edu. Some liver effects were noted at a dose approximately 10 times higher than that causing cholinesterase depression orst.edu.

While specific detailed research findings solely on this compound's hepatic and renal effects are limited in the provided search results, related organophosphate compounds like dimethoate (B1670662) have been shown to cause oxidative damage in the liver and kidney of mice in a dose-dependent manner, associated with DNA damage nih.gov. Organophosphates are primarily biotransformed in the liver via CYP450 enzymes, although this process also occurs in the kidney researchgate.net.

Suspected Mutagenic Potential and Carcinogenicity Assessments

The assessment of this compound for mutagenic and carcinogenic potential has yielded mixed results across different studies and evaluations. Technical Bidrin, a product containing this compound, showed low mutagenic potential in one assessment orst.edu. However, this compound is considered a suspect mutagen to mammals according to another source orst.edu.

In terms of genotoxicity, this compound was positive for mutagenicity in a mouse lymphoma forward mutation assay, both with and without metabolic activation ca.gov. While negative in some standard genotoxicity assays, positive results were reported for chromosome aberrations in CHO-K1 cells and DNA damage in HepG2 cells in another study ca.gov. Structurally similar monocrotophos (B1676717), a metabolite of this compound, has also shown positive genotoxicity evidence ca.gov.

Regarding carcinogenicity, no carcinogenic effects were noted in 2-year feeding trials in rats orst.edu. However, one study in mice showed a dose-related increase in follicular cell adenomas of the thyroid gland ca.gov. Despite this finding, the evidence for carcinogenicity was deemed insufficient for a quantitative assessment in one review ca.govca.gov. Federal research programs like ToxCast have shown this compound to be positive in assays measuring disruption of immune/inflammatory signaling and inhibition of cytochrome P450 (CYP) enzymes associated with thyroid tumors ca.gov. The carcinogenic potential could not be definitively classified by the US EPA in 1998 as carcinogenicity studies in mice and rats were still under review at that time epa.gov.

Table 1 summarizes key findings on genotoxicity and carcinogenicity:

| Endpoint | Test System/Species | Finding | Source |

| Mutagenicity | Technical Bidrin | Low mutagenic potential | orst.edu |

| Mutagenicity | Mammals | Suspect mutagen | orst.edu |

| Mutagenicity | Mouse lymphoma assay | Positive (with/without activation) | ca.govca.gov |

| Genotoxicity | CHO-K1 cells | Positive (chromosome aberrations) | ca.gov |

| Genotoxicity | HepG2 cells | Positive (DNA damage in comet assay) | ca.gov |

| Carcinogenicity | Rats (2-year feeding) | No carcinogenic effects noted | orst.educa.govhealthcouncil.nl |

| Carcinogenicity | Male Mice (lifetime) | Dose-related increase in thyroid follicular cell adenomas | ca.govca.gov |

| Carcinogenicity | Female Mice (lifetime) | No increase in tumors | ca.gov |

| Carcinogenicity | ToxCast assays | Positive for immune/inflammatory disruption and CYP450 inhibition | ca.gov |

| Carcinogenicity | Overall Assessment | Insufficient evidence for quantitative assessment | ca.govca.gov |

Teratogenic Effects in Avian Models

This compound has demonstrated teratogenic effects in avian models. Specifically, it has been reported to have a teratogenic effect in birds at dosages of 0.1 mg/egg orst.edu. Avian embryos are frequently used as models for studying early-life stressors due to their accessibility outside the mother's body and the ease of isolating effects from maternal influences nih.gov. Organophosphate pesticides, in general, have been associated with various adverse effects on avian embryonic development, including embryo mortality, malformations, stunted growth, and altered differentiation nih.gov.

Neurodevelopmental Effects and Neurotoxicity Studies

Neurotoxicity is the most sensitive effect observed for this compound across various species, routes, and lifestages regulations.govregulations.gov. The primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent neurotoxicity in the central and/or peripheral nervous system regulations.govca.govhealthcouncil.nl.

Studies have investigated the neurodevelopmental effects of organophosphate pesticides, with evidence suggesting that exposure can induce neurotoxic effects nih.govresearchgate.net. In rats, brain, plasma, and erythrocyte AChE activities were inhibited by this compound treatment in a dose-dependent manner epa.gov. Brain AChE inhibition was particularly marked epa.gov.

Comparative studies have indicated greater sensitivity in young animals regarding AChE inhibition following acute and repeated this compound exposure epa.gov. Clinical signs and neuropathology were observed in rat pups at doses lower than those affecting maternal animals, suggesting greater sensitivity in the developing brain epa.gov. While some studies in pregnant mice given this compound intraperitoneally showed no morphological anomaly or changes in the developmental patterns of brain acetylcholinesterase or choline acetyltransferase, embryonic or fetal acetylcholinesterase levels were reduced orst.edu.

Table 2 illustrates AChE inhibition findings in rats:

| Tissue/Fluid | Dose (ppm) | AChE Inhibition (%) - Males | AChE Inhibition (%) - Females | Source |

| Brain | 0.5 | 11-20 | 11-20 | epa.gov |

| Brain | 5 | 56-63 | 56-63 | epa.gov |

| Brain | 25 | 87-90 | 87-90 | epa.gov |

| RBC | 0.5 | 0-17 | 0-17 | epa.gov |

| RBC | 5 | 38-51 | 38-51 | epa.gov |

| RBC | 25 | 46-60 | 46-60 | epa.gov |

| Plasma | 0.5 | 10-12 | 11-28 | epa.gov |

| Plasma | 5 | 34-39 | 66-74 | epa.gov |

| Plasma | 25 | 68-71 | 84-88 | epa.gov |

Note: Ranges represent variability within the groups.

Immunomodulatory and Cytochrome P450 Enzyme Inhibition in Research Programs

Organophosphate pesticides, including this compound, have been investigated for potential immunomodulatory effects. While the exact mechanisms are not fully elucidated, OPs can potentially affect both innate and adaptive immunity, influencing processes such as phagocytosis, cytokine expression, and cell proliferation researchgate.netmdpi.com. Some studies suggest OPs may exert direct cytotoxic effects on lymphocytes or indirectly alter the cholinergic system present in these cells mdpi.com. Immunosuppression or dysregulation is considered a major mechanism by which pesticides can exert immunomodulatory activity mdpi.com.

This compound has also been shown to inhibit cytochrome P450 (CYP) enzymes in research programs like ToxCast ca.gov. CYP enzymes are crucial for the biotransformation of many substances, including pesticides researchgate.netmdpi.com. Inhibition of these enzymes can affect the metabolism and toxicity of this compound itself and other co-exposed compounds.

Comparative Toxicology Across Different Animal Models

Comparative toxicology studies with this compound and other organophosphates have been conducted across various animal models to understand the similarities and differences in their toxicological profiles.

In rats, the no observed effect level (NOEL) in 2-year feeding trials was 1.0 mg/kg diet (0.05 mg/kg daily), while for dogs, it was 1.6 mg/kg diet (0.04 mg/kg daily) orst.edu. The threshold for cholinesterase depression in 2-year feeding studies was 10 ppm in rats and 16 ppm in dogs orst.edu.

A comparative study evaluating the toxicity of several organophosphorus insecticides, including this compound, in Caenorhabditis elegans found a significant correlation between LC50 values in C. elegans and LD50 values in rats for the tested compounds researchgate.net. This suggests that lethality endpoints in C. elegans can be predictive of mammalian neurotoxicity for these organophosphates researchgate.net. The study also indicated that the mechanism of toxicity involving AChE inhibition in C. elegans is similar to that in higher animals researchgate.net.

Developmental studies in rats and rabbits have been conducted. In rabbit developmental studies, increased susceptibility for non-AChE-related effects was observed, although AChE inhibition was not measured in these specific studies regulations.gov. In rats, comparative AChE studies (acute and repeated dosing in adults and juveniles, and gestational exposure) did not show increased quantitative sensitivity in the developing or young animal based on AChE inhibition levels, although qualitative susceptibility was noted regulations.govregulations.gov.

The most sensitive endpoint across different species and lifestages is consistently neurotoxicity via AChE inhibition regulations.govregulations.gov.

Table 3 presents a comparison of NOELs for chronic toxicity in rats and dogs:

| Species | Endpoint | NOEL (mg/kg diet) | NOEL (mg/kg daily) | Source |

| Rat | Chronic Toxicity | 1.0 | 0.05 | orst.edu |

| Dog | Chronic Toxicity | 1.6 | 0.04 | orst.edu |

Table 4 compares the threshold for cholinesterase depression in rats and dogs:

| Species | Endpoint | Threshold (ppm in diet) | Source |

| Rat | Cholinesterase Depression | 10 | orst.edu |

| Dog | Cholinesterase Depression | 16 | orst.edu |

Environmental Fate and Transport of Dicrotophos

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes such as hydrolysis, photolysis, and thermal decomposition. These pathways play a significant role in the environmental dissipation of dicrotophos.

Hydrolytic Stability and Kinetics in Aqueous and Soil Environments

Hydrolysis is a primary degradation pathway for this compound in aqueous environments, and its rate is dependent on pH. nih.govorst.edu Studies have shown that the hydrolysis of this compound follows first-order kinetics. orst.edu

Data on hydrolysis half-lives at different pH levels and temperatures illustrate this dependency:

| Environment | Temperature (°C) | pH | Half-life (days) | Source |

| Aqueous | 25 | 5 | 117 | nih.govorst.edu |

| Aqueous | 25 | 7 | 72 | nih.govorst.eduregulations.govregulations.gov |

| Aqueous | 25 | 9 | 28 | nih.govorst.edu |

| Aqueous | 20 | 5 | 88 (50% hydrolysis) | nih.govsmolecule.com |

| Aqueous | 20 | 9 | 23 (50% hydrolysis) | nih.govsmolecule.com |

| Aqueous | 38 | 1.1 | 100 | nih.govorst.edusmolecule.com |

| Aqueous | 38 | 9.1 | 50 | nih.govorst.edusmolecule.com |

These data indicate that this compound is relatively stable under acidic conditions but undergoes faster hydrolysis as pH increases towards alkaline conditions. nih.govorst.edusmolecule.com The major hydrolytic degradation products identified include N,N-Dimethylacetoacetamide and O-desmethylthis compound. orst.edu

In soil environments, hydrolysis rates are also pH-dependent and follow first-order kinetics. orst.edu However, specific half-life values in soil due to hydrolysis alone are often intertwined with biotic degradation processes.

Photolysis Characteristics and Environmental Significance

Photolysis involves the degradation of a substance by light. This compound contains chromophores that can absorb light at wavelengths greater than 290 nm, suggesting a potential for direct photolysis by sunlight. nih.gov However, aqueous and soil surface photolysis studies have indicated that the degradation of this compound was not induced by light exposure. nih.govorst.eduepa.gov this compound is considered stable to photolysis. regulations.govregulations.gov While direct photolysis may not be a significant degradation pathway, indirect photolysis in the presence of sensitizers could potentially occur in water or on surfaces. apvma.gov.au

Thermal Decomposition Processes

This compound is subject to thermal decomposition. nih.govsmolecule.com It is reported to be stable when stored in glass or polyethylene (B3416737) containers up to 40°C. nih.govorst.edusmolecule.com However, it decomposes after 31 days at 75°C or 7 days at 90°C. orst.edu A study exposing this compound to 38°C showed rapid volatilization, with decreasing recovery percentages over time (50% after 1 hour, 40% after 2 hours, and 14% after 4 hours), although the methods were noted as poorly presented. epa.gov

Biotic Degradation Processes in Environmental Matrices

Biotic degradation, primarily driven by microorganisms, is a crucial process in the environmental fate of this compound, particularly in soil.

Microbial Degradation in Soil Ecosystems

Microbial degradation is a significant pathway for the breakdown of this compound in soil. epa.govepa.govmdpi.com Microorganisms, mainly bacteria and fungi, can transform pesticides into less complex compounds, utilizing them as sources of carbon, minerals, and energy. mdpi.com

Aerobic microbial activity is a major factor in the degradation of this compound in soil. regulations.govregulations.govepa.govepa.gov Studies have shown that this compound degradation in soil follows first-order kinetics and is microbially mediated. epa.govepa.gov The enzymes responsible for metabolism appear to be synthesized continuously by soil organisms. epa.govepa.gov

The aerobic soil metabolism of this compound is generally rapid. epa.gov Reported half-lives in soil vary depending on soil type and formulation, typically ranging from 3 to 15 days. epa.govepa.gov One study reported a single aerobic half-life of 2.7 days. regulations.govregulations.gov Another study in a Hanford sandy loam soil found a half-life of three days. orst.edu Degradation of technical this compound (90% active ingredient) can occur at approximately twice the rate of granular formulations (5% active ingredient). epa.govepa.gov In an in vitro, soil-inoculated system, 95% of the initial this compound was lost within 12 days, with microbial metabolism identified as the major route of loss, although volatilization may also contribute. epa.gov No decomposition of granular this compound occurred in sterile soil after incubation for 31 days, further supporting the role of microbial activity. epa.gov

The degradation rate in soil can be influenced by factors such as microbial species, soil characteristics (like organic matter content), and the concentration of the microbial community. epa.govmdpi.com The comparatively slower degradation observed in some soils has been suspected to be due to factors such as adsorption of this compound by large amounts of organic matter or low microbial numbers resulting from lengthy storage of the soil. epa.gov

The major metabolite formed under both aerobic and anaerobic conditions in soil is N,N-dimethylbutyramide. orst.edu Other metabolites include carbon dioxide and unextractable residues. orst.edu

Aerobic Soil Degradation Half-lives:

| Soil Type | Formulation | Half-life (days) | Source |

| Clay, Sandy Loam, Sandy Clay Loam | Unspecified | 3-15 | epa.govepa.gov |

| Various | Technical (90% ai) | ~3 | epa.gov |

| Various | Granular (5% ai) | ~5-7 | epa.gov |

| Hanford sandy loam | Unspecified | 3 | orst.edu |

| Various | Parent | 2.7 or 8.1 | regulations.govregulations.gov |

Identification and Characterization of this compound-Degrading Microbial Strains

Microorganisms play a significant role in the degradation of organophosphorus pesticides in the environment researchgate.netoup.com. While specific microbial strains solely responsible for this compound degradation are not extensively detailed in the provided search results, research on the biodegradation of organophosphorus compounds in general indicates that various bacterial and fungal species possess the ability to degrade these chemicals oup.com. Organophosphate hydrolase or phosphotriesterase enzymes are often involved in the initial hydrolysis step of organophosphorus compound degradation by bacteria oup.com. Studies on other organophosphates like chlorpyrifos (B1668852) and dimethoate (B1670662) have identified degrading strains such as Alcaligenes faecalis, Bacillus species, Pseudomonas species, and Enterobacter species researchgate.netresearchgate.netnih.govfrontiersin.org.

One study indicated that in a soil-inoculated nutrient medium, microbial metabolism was the major route of this compound loss, with approximately 95% of the initial amount lost within 12 days epa.govepa.gov. This suggests the presence of microorganisms capable of degrading this compound in soil environments epa.govepa.gov. The enzymes responsible for this compound metabolism in soil appear to be synthesized continuously epa.gov.

Influence of Soil Physicochemical Parameters on Microbial Degradation

Soil physicochemical parameters significantly influence the rate of microbial degradation of pesticides oup.comfao.org. While direct detailed studies on the influence of specific parameters on this compound microbial degradation are limited in the provided results, general principles for organophosphate degradation in soil apply.

Factors such as soil type, organic matter content, and moisture level can affect microbial activity and, consequently, degradation rates epa.govepa.gov. For instance, the comparatively slower degradation of technical this compound in one soil type was suspected to be due to adsorption by large amounts of organic matter present epa.gov. Conversely, low microbial numbers caused by lengthy storage of soil in an air-dried condition likely contributed to a much higher half-life for a granular formulation in that soil epa.gov.

Soil pH can also influence the rate of degradation by affecting the uptake of the herbicide by soil microorganisms and enzymatic activity oup.com. Optimal conditions for the biodegradation of other organophosphorus pesticides by identified bacterial strains have been reported to be around pH 7.0 and temperatures ranging from 28 to 37 °C researchgate.netnih.gov.

Metabolism and Dissipation in Aquatic Systems

This compound decomposition in aqueous environments primarily occurs through hydrolysis nih.govorst.edu. Hydrolysis rates are pH-dependent, following first-order kinetics orst.edu.

| pH | Half-life (days) at 25 °C |

| 5 | 117 nih.govorst.edu |

| 7 | 72 nih.govorst.edu |

| 9 | 28 nih.govorst.edu |

At 20 °C, 50% hydrolysis occurs in 88 days at pH 5 and in 23 days at pH 9 nih.gov. At 38 °C, the half-life of an aqueous solution at pH 9.1 is 50 days, and at pH 1.1, it is 100 days orst.edu.

Aqueous photolysis studies showed that the degradation rate of this compound was not affected by exposure to UV light at pH 7 nih.gov.

While data on aerobic aquatic metabolism of this compound were not available or required based on some use patterns, aerobic aquatic metabolism studies are required for uses resulting in direct discharge into aquatic environments epa.gov. Anaerobic aquatic metabolism data were also not available epa.gov.

Mobility and Distribution within Environmental Spheres

Soil Adsorption-Desorption Dynamics and Leaching Potential to Groundwater

The mobility of pesticides in soil, including their potential to leach to groundwater, is influenced by adsorption-desorption dynamics fao.orgagriculturejournals.cz. This compound is expected to have very high to moderate mobility in soil based on Koc values ranging from 16 to 188 nih.gov. The Freundlich adsorption coefficients (K) for this compound were reported for different soil types: 1.91 for clay, 0.99 and 0.95 for sandy clay loams, and 0.35 for sandy loam soils epa.gov. The desorption of this compound from soil was not wholly reversible, showing hysteresis, which indicates that desorption is a slow process epa.gov.

Studies on the leaching potential of this compound have been reviewed, but some were found to be invalid or insufficient to define movement epa.govepa.govepa.gov. However, available data suggest easy movement through soil epa.gov. This compound has been classified as having intermediate soil mobility orst.edu. Its high aqueous solubility and low log Kow contribute to its mobility and susceptibility to leaching mdpi.com. This mobility raises concerns about potential contamination of groundwater herts.ac.ukepa.govmdpi.com.

| Soil Type | Freundlich Adsorption Coefficient (K) |

|---|---|

| Clay | 1.91 |

| Sandy Clay Loams | 0.99, 0.95 |

| Sandy Loam | 0.35 |

Volatilization from Soil and Plant Surfaces

Volatilization is another process influencing the environmental fate of pesticides agriculturejournals.cz. Volatilization of this compound from moist soil surfaces is not expected to be an important fate process, given its Henry's Law constant of 5.03 x 10⁻¹¹ atm-cu m/mole nih.gov. Similarly, volatilization from dry soil surfaces is not expected based on its vapor pressure of 1.6 x 10⁻⁴ mm Hg at 25 °C nih.gov. This compound has been described as quite volatile and moderately volatile based on its vapor pressure herts.ac.ukoecd.org. While the rate of volatilization from plants seems to be higher than from soil, limited data are available oecd.org.

Surface Runoff and Transport to Aquatic Bodies

Pesticide residues can be transported to surface waters through surface runoff, especially if sufficient rainfall occurs shortly after application epa.govlongdom.orgyildiz.edu.tr. This compound may move into surface water through runoff epa.gov. This can occur if the chemical enters soil environments and subsequently enters aquatic environments, potentially through translocation to leaves that fall and decompose, with the mass conservatively assumed to be applied directly to soil in some assessments regulations.gov.

Calculated surface water values for this compound have been within the range of concentrations detected in surface water in areas with cotton cultivation epa.gov. The movement of pesticide residues via surface runoff is a known pathway for contamination of aquatic bodies longdom.orgyildiz.edu.tr.

Plant Uptake and Systemic Translocation within Crops

The systemic behavior of this compound is a key characteristic influencing its efficacy and environmental fate. Systemic insecticides are absorbed by plant tissues, typically through roots or leaves, and then transported throughout the vascular system. globalsciencebooks.info This translocation occurs primarily through the xylem, which is responsible for water and nutrient transport from the roots upwards. globalsciencebooks.info Movement into the phloem, which transports sugars produced during photosynthesis, can also occur depending on the chemical properties of the insecticide. globalsciencebooks.inforesearchgate.net

Research indicates that the uptake and translocation of systemic insecticides, including organophosphates like this compound, are influenced by several factors. globalsciencebooks.info These factors include the plant species, its age and growth rate, environmental conditions such as temperature, relative humidity, and light intensity, and the type and composition of the soil or growing medium. globalsciencebooks.info

This compound is described as a contact and systemic acaricide/insecticide. herts.ac.ukepa.gov It has been registered for foliar application to established cotton plants and as a tree injection treatment for ornamental and non-food producing trees. epa.govnih.gov The water-miscible formulation registered for use on cotton allows for foliar absorption. epa.govnih.gov Once absorbed, this compound can move systemically within the plant, providing protection against sucking, boring, and chewing pests. nih.gov

Studies on the behavior of systemic insecticides according to their mobility in plants often consider properties like the octanol-water partition coefficient (log K(_\text{ow})) and the dissociation constant (pKa). researchgate.net These properties help classify how insecticides move within the xylem and phloem. researchgate.net While specific detailed data tables solely focused on this compound uptake and translocation rates across various crop types were not extensively found in the immediate search results, the general principles of systemic movement for organophosphates apply. Systemic compounds with appropriate physiochemical properties are readily absorbed and distributed within the plant's vascular system. globalsciencebooks.info

The systemic translocation of pesticides can result in their presence in various plant tissues, including leaves, stems, and potentially reproductive structures like pollen and nectar, which poses risks to non-target organisms such as pollinators. xerces.org The extent of translocation and the resulting residue levels in different plant parts can vary depending on the application method (e.g., foliar spray vs. soil application) and the specific plant species. researchgate.net For instance, foliar applications may result in higher initial residues on leaf surfaces, while systemic movement leads to internal residues. researchgate.net

The metabolism of pesticides within plants can also influence the nature and distribution of residues. Plants possess enzymatic systems capable of biotransforming xenobiotic compounds like pesticides. nih.gov These transformations can convert lipophilic compounds into more polar metabolites, although the quantitative rates and specific conjugative mechanisms may differ compared to animal systems. nih.gov Confined rotational crop data for this compound indicated that its metabolism in rotational crops is similar to that in primary plants, and no residues were detected in rotational crop commodities at various plant-back intervals. epa.gov

Ecotoxicological Impacts on Non Target Organisms

Effects on Terrestrial Biota

Terrestrial organisms, including birds, beneficial insects, soil invertebrates, and mammals, can be exposed to dicrotophos through various routes such as direct contact with treated foliage or soil, ingestion of contaminated food or water, and inhalation.

Avian Species: Reproductive and Developmental Toxicity

Birds are particularly sensitive to this compound, classified as very highly toxic to avian species on an acute oral basis. epa.govepa.govepa.gov Studies have demonstrated acute oral LD50 values for birds ranging from 1.2 to 12.5 mg/kg. Specifically, reported LD50 values include 2 mg/kg for pigeons, 7.97 mg/kg for chickens, 4 mg/kg for quail, and 4.14 mg/kg for ducks. orst.edu Subacute dietary studies over five days have shown LD50 values ranging from 13 to 144 ppm, indicating high to very high toxicity. epa.gov

Beyond acute mortality, this compound has been shown to induce chronic reproductive effects in birds at low exposure levels. epa.gov These effects can include reduced egg production, decreased embryo viability, lower hatchling production and survival rates, and eggshell thinning. epa.govepa.gov Furthermore, this compound has been reported to have a teratogenic effect in birds at dosages as low as 0.1 mg/egg. orst.edu Sublethal doses can also disrupt parental care behaviors, such as reducing feeding trips to nestlings and increasing the time mothers spend away from nests, leading to weight loss in young birds. mcgill.ca

Here is a table summarizing acute oral toxicity data for this compound in various avian species:

| Species | Acute Oral LD50 (mg/kg) | Toxicity Category | Source |

| Pigeon | 2.0 | Very highly toxic | epa.govorst.edu |

| Chicken | 7.97 | Very highly toxic | epa.govorst.edu |

| Quail | 4.0 | Very highly toxic | epa.govorst.edu |

| Duck | 4.14 | Very highly toxic | epa.govorst.edu |

| Canada Goose | 2.28 | Very highly toxic | epa.gov |

| California Quail | 1.89 | Very highly toxic | epa.gov |

| House Sparrow | 3.00 | Very highly toxic | epa.gov |

| Japanese Quail (5-day dietary) | 32 ppm | Very highly toxic | epa.gov |

Beneficial Insects: Honeybees and Parasitoids

This compound is considered very highly toxic to honeybees. herts.ac.ukorst.edutandfonline.comresearchgate.net Laboratory tests have confirmed its toxicity to honeybees via both contact and oral routes. tandfonline.com Studies have shown that this compound residues on crops can remain toxic to bees for several days. For instance, an application to white clover rendered flowers toxic for 6 days in a cage study. tandfonline.comtandfonline.com A large-scale application to raspberries was found to continue killing bees for at least 16 days after spraying, with little or no effect observed after 21 days. tandfonline.comtandfonline.com Although surface residues may decline rapidly in some scenarios, reducing practical effects orst.edu, the high intrinsic toxicity poses a significant risk to foraging bees.

Parasitoid insects, which are important for biological pest control, are also highly susceptible to this compound. The relative toxicity of this compound to the adult parasitoid Microplitis croceipes is considered high. orst.edu Residual and oral toxicity tests comparing the susceptibility of the southern green stink bug (Nezara viridula) and its parasitoid Trichopoda pennipes to various insecticides, including this compound, showed that this compound was highly toxic to T. pennipes after prolonged tarsal contact with dried residues. nih.gov In oral toxicity tests using contaminated sugar water, this compound was highly toxic to T. pennipes. nih.gov This indicates that this compound can be as toxic, or more toxic, to these beneficial parasitoids than to the target pests. nih.gov

Here is a table summarizing toxicity information for this compound in beneficial insects:

| Organism Type | Species | Toxicity Level | Exposure Route | Key Finding | Source |

| Honeybee | Apis mellifera | Very highly toxic | Contact, Oral | Residues toxic for multiple days; Laboratory tests confirm toxicity. | herts.ac.ukorst.edutandfonline.comresearchgate.nettandfonline.com |

| Parasitoid Insect | Microplitis croceipes | High | Not specified | Relative toxicity to adults is high. | orst.edu |

| Parasitoid Insect | Trichopoda pennipes | Highly toxic | Contact, Oral | Highly toxic via residual contact and contaminated sugar water. | nih.gov |

Soil Invertebrates: Earthworms and Their Ecological Functions

This compound is highly toxic to earthworms. herts.ac.uk Earthworms play crucial roles in maintaining soil health through processes like burrowing, which affects soil structure, water flow, and microbial activity. jst.go.jp Organophosphorus compounds, including this compound, tend to cause toxic effects on earthworms by inhibiting acetylcholinesterases. jst.go.jp Studies on the effects of insecticides on earthworms have revealed high susceptibility, leading to immobility, rigidity, and significant reductions in biomass, growth, and reproduction by disrupting physiological activities. nih.gov While specific detailed research findings on the effects of this compound on earthworm ecological functions like decomposition or nutrient cycling were not extensively detailed in the search results, the high toxicity to earthworms suggests a potential for negative impacts on these vital soil processes. herts.ac.ukjst.go.jpnih.gov

Wild Mammals and Related Incidents

This compound is classified as very highly toxic to mammals on an acute oral basis. herts.ac.ukepa.govregulations.gov Any use of this compound may result in exposures that could acutely impact individual birds or small mammals. epa.govepa.gov

Ecological incidents involving this compound poisoning of wildlife have been reported. epa.govregulations.gov Some incidents are linked to apparent misuse or intentional poisoning. epa.govregulations.gov For example, incidents reported in the EPA's Incident Database System (IDS) and the Avian Incident Monitoring System (AIMS) have involved bird and mammal mortalities associated with this compound. epa.govregulations.gov One incident involved a farmer who confessed to poisoning a rice field with this compound to kill birds, resulting in the deaths of numerous brown-headed cowbirds and red-tailed hawks. regulations.gov Another incident in 2002 associated this compound use with the mortalities of greater snow geese, a coyote, and at least one hawk species. regulations.gov Incidents from the 1980s through 2020 have involved potential misuse on crops not registered for this compound to kill "nuisance" birds. regulations.gov While wild mammal testing is not specifically required for this compound, incidents involving mammals have been recorded. regulations.govregulations.gov

Effects on Aquatic Biota

This compound can reach surface water through spray drift or other routes. epa.govregulations.gov Its toxicity to aquatic organisms varies depending on the species.

Fish Species: Acute and Sublethal Responses

This compound is considered slightly to moderately acutely toxic to fish. regulations.gov The immediate toxicity to fish is generally considered low to medium, with LC50 values greater than 5,000 mg/kg reported in some cases. orst.edu However, other data indicates a 24-hour LC50 for mosquito fish of 200 mg/l and greater than 1,000 mg/l for harlequin fish. orst.edu The EPA classifies this compound as slightly to moderately toxic to fish on an acute basis. regulations.gov